2-Cyclopropyl-2-oxoethyl 4-methylbenzenesulfonate
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Overview
Description
1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one is an organic compound that features a cyclopropyl group and a 4-methylbenzenesulfonyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one typically involves the reaction of cyclopropyl ketone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-2-[(4-methylbenzene)sulfonyl]ethan-1-ol: Contains a hydroxyl group instead of a ketone.
1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethane: Lacks the ketone group.
Uniqueness
1-cyclopropyl-2-[(4-methylbenzenesulfonyl)oxy]ethan-1-one is unique due to the presence of both a cyclopropyl group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14O4S |
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Molecular Weight |
254.30 g/mol |
IUPAC Name |
(2-cyclopropyl-2-oxoethyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14O4S/c1-9-2-6-11(7-3-9)17(14,15)16-8-12(13)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
InChI Key |
PHNZILFNMGGKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2CC2 |
Origin of Product |
United States |
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